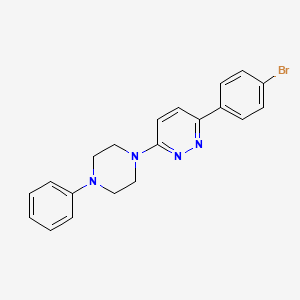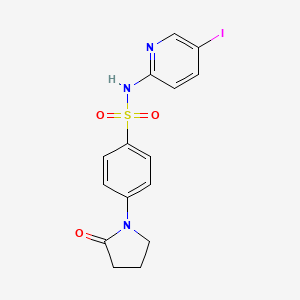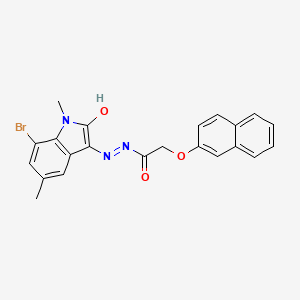![molecular formula C24H17N3O2 B6028452 3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6028452.png)
3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the quinazoline class of compounds and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of tyrosine kinase enzymes, which are known to play a key role in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells. This compound has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new anticancer agents. However, one of the limitations of using this compound in lab experiments is that it may have potential toxic effects on normal cells, which may limit its use in certain applications.
将来の方向性
There are a number of future directions that could be explored in the study of 3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile. One potential direction is the development of new anticancer agents based on the structure of this compound. Another potential direction is the study of the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be done to explore the potential toxic effects of this compound on normal cells and to develop strategies to mitigate these effects.
合成法
The synthesis of 3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile involves the reaction of 2-aminobenzoic acid with benzyl bromide to form 2-(benzyloxy)benzoic acid. This intermediate is then reacted with 2-chloro-3-formylquinazoline to form the final product.
科学的研究の応用
3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c25-15-19(23-26-21-12-6-5-11-20(21)24(28)27-23)14-18-10-4-7-13-22(18)29-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,26,27,28)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVXLKVDNSPGLD-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028375.png)
![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6028386.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)

![(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6028422.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)

![2-{4-[4-(benzyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028441.png)
![3-[1-(cyclohexylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6028445.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028450.png)
![2-methyl-5-(3-{[(1-phenylpiperidin-4-yl)amino]methyl}pyrrolidin-1-yl)pyridazin-3(2H)-one](/img/structure/B6028458.png)
